molecular formula C12H8N4 B3065817 3-Phenylpyrido[4,3-e][1,2,4]triazine CAS No. 61986-22-9

3-Phenylpyrido[4,3-e][1,2,4]triazine

Cat. No.: B3065817
CAS No.: 61986-22-9
M. Wt: 208.22 g/mol
InChI Key: SNFNIEYESOSLTA-UHFFFAOYSA-N
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Description

3-Phenylpyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the pyrido[4,3-e][1,2,4]triazine family. It has a molecular formula of C12H8N4 and is known for its aromatic structure, which includes a pyridine ring fused with a triazine ring and a phenyl group attached to the triazine ring .

Preparation Methods

The synthesis of 3-Phenylpyrido[4,3-e][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzoyl chloride followed by cyclization can yield this compound. Industrial production methods may involve microwave-assisted synthesis, solid-phase synthesis, or metal-based catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

3-Phenylpyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Cycloaddition: It can participate in cycloaddition reactions, forming larger ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Phenylpyrido[4,3-e][1,2,4]triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Phenylpyrido[4,3-e][1,2,4]triazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

3-Phenylpyrido[4,3-e][1,2,4]triazine can be compared with other similar compounds, such as:

    Pyrido[4,3-e][1,2,4]triazine: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    Phenylpyridine: Contains a phenyl group attached to a pyridine ring but lacks the triazine moiety.

    Triazine derivatives: Compounds with different substituents on the triazine ring, which can lead to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine, triazine, and phenyl groups, making it a versatile compound for various applications .

Properties

IUPAC Name

3-phenylpyrido[4,3-e][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFNIEYESOSLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492574
Record name 3-Phenylpyrido[4,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61986-22-9
Record name 3-Phenylpyrido[4,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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